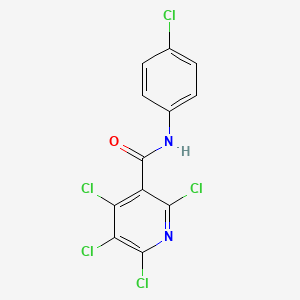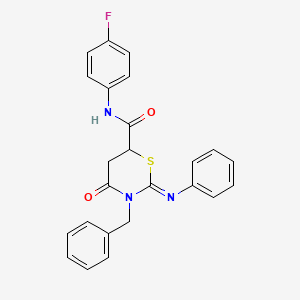![molecular formula C9H11N3 B11506603 6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11506603.png)
6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-4-yl)-1,5-diazabicyclo[310]hexane is a bicyclic compound featuring a pyridine ring attached to a diazabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. One efficient method is the (3 + 2) annulation reaction, which can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and scalability. The use of robust catalysts and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced diazabicyclohexane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different substituents.
Bicyclo[3.1.0]hexane derivatives: Compounds with variations in the bicyclic core structure.
Uniqueness
6-(Pyridin-4-yl)-1,5-diazabicyclo[3.1.0]hexane is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-pyridin-4-yl-1,5-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H11N3/c1-6-11-9(12(11)7-1)8-2-4-10-5-3-8/h2-5,9H,1,6-7H2 |
InChI Key |
VITHJQUDERGERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N2C1)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506525.png)
![N-(6-Oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11506540.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11506543.png)

![6-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506561.png)


![ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B11506569.png)
![2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B11506573.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11506584.png)
![6-(4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11506595.png)
![2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506617.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11506625.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506631.png)
